molecular formula C6H2Br3N3 B6270628 2-azido-1,3,5-tribromobenzene CAS No. 13125-57-0

2-azido-1,3,5-tribromobenzene

Cat. No.: B6270628
CAS No.: 13125-57-0
M. Wt: 355.8
InChI Key:
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Description

2-Azido-1,3,5-tribromobenzene is an organic compound with the molecular formula C6H2Br3N3 It is characterized by the presence of three bromine atoms and one azido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3,5-tribromobenzene typically involves the azidation of 1,3,5-tribromobenzene. One common method includes the reaction of 1,3,5-tribromobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a bromine atom with an azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,3,5-tribromobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different oxidation states of the azido group.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation Reactions: Various oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Reduction Reactions: Formation of 2-amino-1,3,5-tribromobenzene.

    Oxidation Reactions: Formation of different oxidation states or derivatives of the azido group.

Scientific Research Applications

2-Azido-1,3,5-tribromobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying substitution and reduction reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-azido-1,3,5-tribromobenzene largely depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations. In reduction reactions, the azido group is converted to an amine group, which can then interact with other molecules through hydrogen bonding or other interactions. The bromine atoms can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

    1,3,5-Tribromobenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    2-Azido-1,3,5-trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and applications.

    2-Azido-1,3,5-triiodobenzene: Contains iodine atoms, which can significantly alter its chemical properties compared to the bromine-containing compound.

Uniqueness: 2-Azido-1,3,5-tribromobenzene is unique due to the combination of the azido group and bromine atoms on the benzene ring

Properties

CAS No.

13125-57-0

Molecular Formula

C6H2Br3N3

Molecular Weight

355.8

Purity

95

Origin of Product

United States

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